Cas no 4693-47-4 (4,4'-Azobis(4-cyano-1-pentanol))

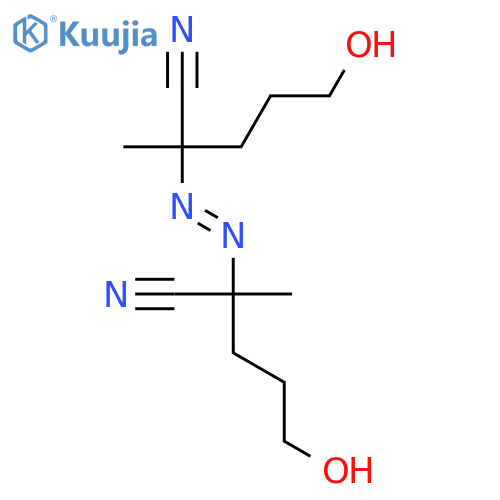

4693-47-4 structure

商品名:4,4'-Azobis(4-cyano-1-pentanol)

4,4'-Azobis(4-cyano-1-pentanol) 化学的及び物理的性質

名前と識別子

-

- 2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile)

- 2-(2-Cyano-5-hydroxy-pentan-2-yl)diazenyl-5-hydroxy-2-methyl-pentanenitrile

- 2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile

- 4,4'-Azo-Bis-(4-Cyano Pentanol)

- 4,4'-azobis(4-cyano pentanol)

- 4,4'-Azobis(4-cyano-1-pentanol)

- AS-17339

- Azopentanon-C; 4,4'-Azobis(4-cyano-1-pentanol)

- IWTIJBANDVIHPX-UHFFFAOYSA-N

- 4,4/'-Azobis(4-cyano-1-pentanol)

- AC-095

- 2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile) contains 15% water

- 4,4'-azobis(4-cyano-n-pentanol)

- AKOS025311106

- AKOS015915546

- SCHEMBL1170753

- A827116

- 4,4-Azobis(4-cyano-1-pentanol)

- 4693-47-4

- 4,4'-azobis(4-cyanopentanol)

- FT-0696562

- 4,4''-Azobis(4-cyano-1-pentanol)

- 2-[2-(1-CYANO-4-HYDROXY-1-METHYLBUTYL)DIAZEN-1-YL]-5-HYDROXY-2-METHYLPENTANENITRILE

- SY032477

- MFCD00445407

- Pentanenitrile, 2,2'-azobis[5-hydroxy-2-methyl-

- 4,4 inverted exclamation mark -Azobis(4-cyano-1-pentanol)

-

- MDL: MFCD00445407

- インチ: 1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3

- InChIKey: IWTIJBANDVIHPX-UHFFFAOYSA-N

- ほほえんだ: CC(CCCO)(C#N)N=NC(C)(CCCO)C#N

計算された属性

- せいみつぶんしりょう: 252.15900

- どういたいしつりょう: 252.159

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113A^2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.7

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.08

- ゆうかいてん: 46-53°C

- ふってん: 417.4 °C at 760 mmHg

- フラッシュポイント: 206.2 °C

- 屈折率: 1.515

- PSA: 112.76000

- LogP: 1.54816

4,4'-Azobis(4-cyano-1-pentanol) セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store long-term at -20°C

4,4'-Azobis(4-cyano-1-pentanol) 税関データ

- 税関コード:2927000090

- 税関データ:

中国税関コード:

2927000090概要:

29270000090他のジアゾ化合物アゾ化合物など(アゾキシ化合物を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29270000090他のジアゾ、アゾ、またはアゾキシ化合物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

4,4'-Azobis(4-cyano-1-pentanol) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A525264-1g |

2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile) |

4693-47-4 | 97% | 1g |

$12.00 | 2021-07-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536259-25g |

2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile) |

4693-47-4 | 98% | 25g |

¥940.00 | 2024-05-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87545-100g |

4,4'-Azobis(4-cyano-1 pentanol) |

4693-47-4 | 100g |

¥2868.0 | 2021-09-07 | ||

| Ambeed | A525264-100g |

2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile) |

4693-47-4 | 97% | 100g |

$299.00 | 2021-07-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A836536-25g |

4,4'-Azobis(4-cyano-1 pentanol) |

4693-47-4 | 97% | 25g |

¥1,160.00 | 2022-01-10 | |

| TRC | A932503-500mg |

4,4'-Azobis(4-cyano-1-pentanol) |

4693-47-4 | 500mg |

$ 100.00 | 2023-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536259-100g |

2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile) |

4693-47-4 | 98% | 100g |

¥3348.00 | 2024-05-12 | |

| 1PlusChem | 1P00I925-5g |

Pentanenitrile, 2,2'-azobis[5-hydroxy-2-methyl- |

4693-47-4 | 95% | 5g |

$41.00 | 2025-02-28 | |

| 1PlusChem | 1P00I925-1g |

Pentanenitrile, 2,2'-azobis[5-hydroxy-2-methyl- |

4693-47-4 | 95% | 1g |

$16.00 | 2025-02-28 | |

| 1PlusChem | 1P00I925-250mg |

Pentanenitrile, 2,2'-azobis[5-hydroxy-2-methyl- |

4693-47-4 | 95%contains~18%ofwater | 250mg |

$104.00 | 2023-12-17 |

4,4'-Azobis(4-cyano-1-pentanol) 関連文献

-

Ze Ping Zhang,Min Zhi Rong,Ming Qiu Zhang,Chan'e Yuan Polym. Chem. 2013 4 4648

-

Ester Vázquez,Francesco Giacalone,Maurizio Prato Chem. Soc. Rev. 2014 43 58

-

Nan Du,Wenxuan Guo,Qingsong Yu,Shuli Guan,Linyi Guo,Tong Shen,Hao Tang,Zhihua Gan Polym. Chem. 2016 7 5719

-

Hongjun Yang,Zhongrui Wang,Lei Cao,Wenyan Huang,Qiming Jiang,Xiaoqiang Xue,Yiye Song,Bibiao Jiang Polym. Chem. 2017 8 6844

4693-47-4 (4,4'-Azobis(4-cyano-1-pentanol)) 関連製品

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4693-47-4)4,4'-Azobis(4-cyano-1-pentanol)

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:4693-47-4)4,4'-偶氮双(4-氰基戊醇)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ